(2R)-1,1,1,3-tetrafluoropropan-2-amine hydrochloride
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Overview
Description
(2R)-1,1,1,3-Tetrafluoropropan-2-amine hydrochloride is a fluorinated organic compound with significant applications in various fields of science and industry. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation process, where difluoromethylation reagents are used to introduce CF2 groups into the molecule . This process can be carried out under various conditions, including the use of metal-based catalysts and radical chemistry .
Industrial Production Methods
Industrial production of (2R)-1,1,1,3-tetrafluoropropan-2-amine hydrochloride often involves large-scale difluoromethylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
(2R)-1,1,1,3-Tetrafluoropropan-2-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a range of substituted products .
Scientific Research Applications
(2R)-1,1,1,3-Tetrafluoropropan-2-amine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2R)-1,1,1,3-tetrafluoropropan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and reactivity with various biological molecules, leading to its effects on biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3-Tetrafluoropropan-2-amine: A similar compound without the hydrochloride group.
1,1,1-Trifluoropropan-2-amine: A related compound with one less fluorine atom.
1,1,1,3,3-Pentafluoropropan-2-amine: A compound with an additional fluorine atom compared to (2R)-1,1,1,3-tetrafluoropropan-2-amine hydrochloride.
Uniqueness
The presence of four fluorine atoms in this compound imparts unique chemical and physical properties, such as increased stability and reactivity, compared to its analogs. These properties make it particularly valuable for specific applications in research and industry .
Properties
CAS No. |
2408936-37-6 |
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Molecular Formula |
C3H6ClF4N |
Molecular Weight |
167.53 g/mol |
IUPAC Name |
(2R)-1,1,1,3-tetrafluoropropan-2-amine;hydrochloride |
InChI |
InChI=1S/C3H5F4N.ClH/c4-1-2(8)3(5,6)7;/h2H,1,8H2;1H/t2-;/m1./s1 |
InChI Key |
HEFCVSOLVUQNSZ-HSHFZTNMSA-N |
Isomeric SMILES |
C([C@H](C(F)(F)F)N)F.Cl |
Canonical SMILES |
C(C(C(F)(F)F)N)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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